
1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane
Descripción general
Descripción
1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane is a halogenated hydrocarbon with the molecular formula C6F8I2. This compound is characterized by the presence of eight fluorine atoms and two iodine atoms attached to a hexane backbone. It is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane typically involves the halogenation of hexane derivatives. One common method includes the reaction of hexane with iodine and fluorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with fluorine and iodine atoms. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to form hexafluorohexane derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions include various perfluorinated and iodinated derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex fluorinated compounds and as a reagent in halogen exchange reactions.
Biology: The compound is utilized in the study of halogen bonding interactions in biological systems.
Industry: The compound is used in the production of specialty polymers and as a surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane involves its ability to participate in halogen bonding and other non-covalent interactions. The fluorine atoms create a highly electronegative environment, while the iodine atoms provide sites for halogen bonding. These interactions can influence molecular recognition processes and the stability of supramolecular structures.
Comparación Con Compuestos Similares
1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane can be compared with other similar compounds such as:
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: This compound has one less carbon atom and one less iodine atom, making it less bulky and potentially less reactive.
Octafluoro-1,4-diiodobutane: This compound has a shorter carbon chain, which may affect its physical properties and reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: This compound contains hydroxyl groups instead of iodine atoms, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F8I2/c7-3(8,1-2-15)4(9,10)5(11,12)6(13,14)16/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHBOSNZDHAVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


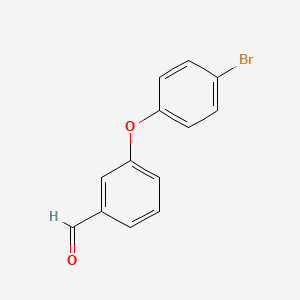

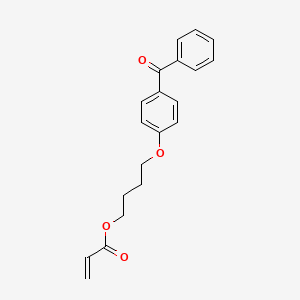
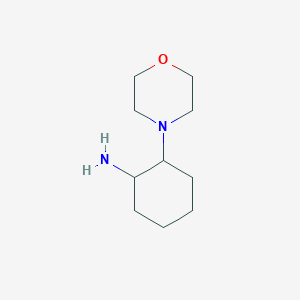
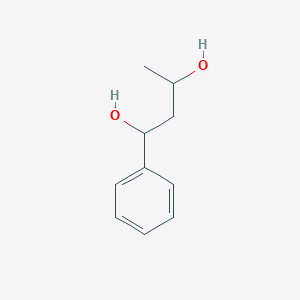

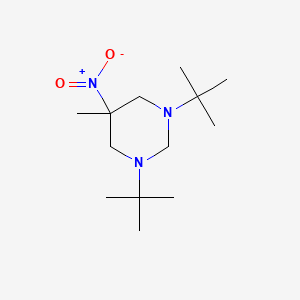


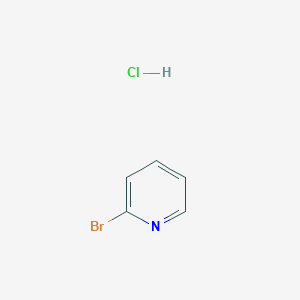

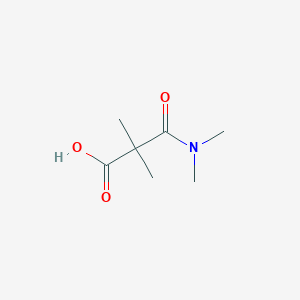
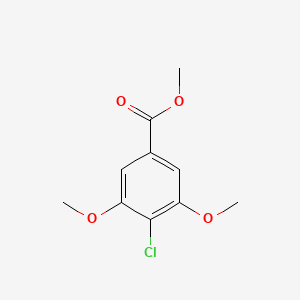
![2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B3277199.png)
